1-Heptanamine, 1-methyl, N-ethyl

Description

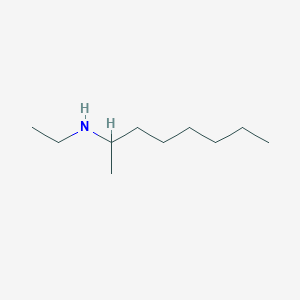

1-Heptanamine, 1-methyl, N-ethyl (C₁₀H₂₃N) is a branched primary amine with a heptane backbone substituted by a methyl group at the first carbon and an ethyl group attached to the nitrogen atom. Its molecular weight is approximately 157.3 g/mol, and it exhibits a calculated LogP (octanol-water partition coefficient) of 2.955, indicating moderate hydrophobicity . The compound’s nomenclature follows substitutive IUPAC rules, emphasizing the positions of alkyl groups to ensure unambiguous identification .

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-ethyloctan-2-amine |

InChI |

InChI=1S/C10H23N/c1-4-6-7-8-9-10(3)11-5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

WYBGTPJUVROXQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include amines with varying alkyl chain lengths or substituent positions. Key comparisons are summarized below:

Key Findings

Substituent Effects on Hydrophobicity: The N-ethyl group in this compound contributes to its LogP of 2.955, comparable to sec-butyl-n-heptyl-amine (LogP 2.955) . In contrast, N,N-diheptyl derivatives (e.g., 1-Heptanamine, N,N-diheptyl-) exhibit higher molecular weights and vapor pressures, making them more volatile but less lipophilic .

Biological Activity :

- Enzyme Selectivity : In benzimidazole-based inhibitors, N-ethyl substitutions improved selectivity for PAD2 over PAD4 (32-fold) but reduced potency compared to N-methyl analogs . Similar trade-offs may apply to 1-Heptanamine derivatives in medicinal contexts.

- Antiviral Activity : Compounds like JS-160 highlight the critical role of 1-methyl groups in maintaining antiviral efficacy. Modifications to this group abolished activity, emphasizing the importance of substituent integrity .

Analytical Recovery :

- N-Ethyl perfluorooctanesulfonamide demonstrated robust recovery (70–120%) in SPE/GC workflows, suggesting that N-ethyl amines like this compound might also be amenable to similar extraction techniques .

Anti-inflammatory and Antiparasitic Activity :

- In nitroimidazole carboxamides, 1-methyl groups reduced activity against Giardia lamblia compared to bulkier substituents (e.g., benzyl or cyclohexyl). This implies that substituent size and position significantly influence efficacy .

Research Implications and Gaps

- Synthetic Applications : The compound’s branched structure could serve as a precursor for surfactants or chiral ligands, though direct evidence is lacking.

- Pharmacological Potential: Structural parallels to PAD2 inhibitors and antiviral agents suggest untested therapeutic avenues.

Preparation Methods

Single-Step Alkylation Using Ethyl Halides

The direct alkylation of 1-methylheptanamine with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base represents a straightforward route. This method leverages the nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the electrophilic carbon of the ethyl halide.

Reaction Conditions :

Performance Metrics :

This method’s efficiency depends on steric hindrance at the amine nitrogen. The bulky 1-methylheptyl group may reduce reactivity, necessitating prolonged reaction times compared to simpler amines.

Reductive Amination of Ketones

Catalytic Hydrogenation with Ruthenium Complexes

Reductive amination of 1-methylheptan-2-one with ethylamine under hydrogenation conditions offers a high-yield pathway. Ruthenium-pincer catalysts, such as those reported for CO₂-based formamides, enhance selectivity and turnover numbers (TONs).

Mechanistic Insights :

-

Imine formation between the ketone and ethylamine.

-

Hydrogenation of the imine intermediate to the secondary amine.

Optimized Parameters :

This method avoids hazardous alkylating agents and aligns with green chemistry principles due to its atom economy.

Gabriel Synthesis with Phthalimide

Two-Step Alkylation-De protection

The Gabriel synthesis involves:

-

Alkylation of potassium phthalimide with 1-bromo-2-methylheptane .

-

Hydrazinolysis to release the free amine.

Advantages :

-

Minimizes over-alkylation.

-

Suitable for sterically hindered substrates.

Limitations :

Comparative Analysis of Methods

Efficiency and Sustainability

| Method | Yield | Safety | Scalability |

|---|---|---|---|

| Alkylation | 70–72% | Moderate | High |

| Reductive Amination | 81–85% | High | Moderate |

| Gabriel Synthesis | 60–65% | Low | Low |

| Triphosgene Route | 70% | High | High |

Reductive amination outperforms others in yield and safety but requires specialized equipment for high-pressure H₂. The triphosgene method balances safety and scalability, making it viable for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Heptanamine, 1-methyl, N-ethyl, and how can reaction efficiency be optimized?

- Methodology : One-step synthesis strategies using aliphatic amine alkylation are common. For example, reacting 1-methylheptanamine with ethyl bromide in the presence of a base (e.g., KOH) under reflux conditions can yield the target compound. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to optimize stoichiometry and reaction time. Purification via fractional distillation or column chromatography is advised to achieve >95% purity. Computational tools (e.g., density functional theory) can predict reaction feasibility and transition states .

Q. How can the molecular structure and purity of this compound be validated?

- Methodology : Use a combination of:

- Spectroscopy : H/C NMR to confirm alkyl chain configuration and amine substitution.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHN, MW 157.30 g/mol).

- Chromatography : HPLC with UV detection or GC-FID to assess purity and detect byproducts. Reference standards for similar amines (e.g., N-ethylhexylone) can guide method development .

Q. What are the key physicochemical properties (e.g., pKa, solubility) critical for experimental design?

- Methodology :

- pKa determination : Use potentiometric titration in aqueous/organic solvents or computational prediction via linear free-energy relationships (LFERs). For example, the pKa of the amine group can be estimated using analogs like N-ethylhexedrone (ΔpKa ≈ −2.2 in similar environments) .

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and logP measurements (octanol-water partitioning) to guide solvent selection for biological assays .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., stimulant vs. antimicrobial effects) be resolved?

- Methodology :

- Dose-response studies : Conduct in vitro assays (e.g., bacterial growth inhibition for antimicrobial activity; neuronal calcium flux assays for stimulant effects) across a concentration gradient (0.1–100 µM).

- Mechanistic studies : Use RNA sequencing or proteomics to identify pathways affected at different concentrations. For example, low doses may upregulate catecholamine synthesis (stimulant effect), while higher doses disrupt membrane integrity (antimicrobial action) .

Q. What computational models are suitable for predicting the toxicological profile of this compound?

- Methodology :

- QSAR modeling : Train models using datasets for structurally related amines (e.g., N-ethyl perfluorooctane sulfonamide) to predict acute toxicity (LD) and bioaccumulation potential.

- Molecular docking : Screen against cytochrome P450 enzymes to assess metabolic pathways and potential hepatotoxicity. Validate predictions with in vitro microsomal assays .

Q. How does the compound interact with biological membranes, and what experimental techniques can elucidate this?

- Methodology :

- Liposome assays : Use fluorescent probes (e.g., ANS or Laurdan) to measure membrane fluidity changes induced by the compound.

- Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers. Compare results with molecular dynamics simulations to model alkyl chain penetration and amine group interactions .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodology :

- Stability studies : Store aliquots under inert gas (N) at −20°C and assess degradation via LC-MS at 0, 3, 6, and 12 months.

- Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrin complexation to inhibit oxidation. For liquid formulations, adjust pH to 4–6 to stabilize the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.